N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
It’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Biochemical Pathways
It’s known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have a wide range of biological activities .
Result of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringThe final step involves the acylation of the phenyl ring with acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.
Scientific Research Applications
N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a similar acetamide moiety but lacks the quinoline core, resulting in different reactivity and applications.
Uniqueness
N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its combination of a quinoline core, sulfamoyl group, and acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSERHDHQKCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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